2-Bromo-6-(tert-butylamino)benzonitrile

Description

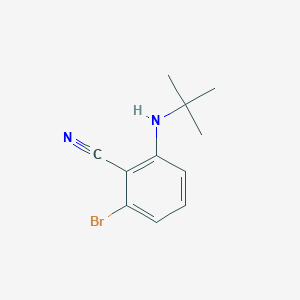

2-Bromo-6-(tert-butylamino)benzonitrile (CAS 1365272-90-7) is a brominated aromatic compound featuring a benzonitrile core substituted with a bromine atom at the 2-position and a tert-butylamino group at the 6-position. The tert-butylamino group ((CH₃)₃C-NH-) is a bulky, electron-donating substituent that enhances steric hindrance and may improve solubility in non-polar solvents. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine atom facilitates further functionalization via cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name |

2-bromo-6-(tert-butylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-11(2,3)14-10-6-4-5-9(12)8(10)7-13/h4-6,14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPLPXAHLFBGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C(=CC=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(tert-butylamino)benzonitrile typically involves the bromination of 6-(tert-butylamino)benzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Bromo-6-(tert-butylamino)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boron reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or toluene.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

Oxidation Products: Corresponding oxides or quinones.

Reduction Products: Reduced derivatives such as amines or alcohols.

Coupling Products: Biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

Chemistry: 2-Bromo-6-(tert-butylamino)benzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various chemical reactions such as coupling, substitution, and reduction.

Biology and Medicine: The compound is investigated for its potential biological activities. It can be used in the development of pharmaceuticals, particularly in the design of molecules that target specific biological pathways or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with specific properties for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(tert-butylamino)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate that undergoes various transformations to form desired products. In biological systems, its mechanism of action would involve interaction with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Bromo-6-(tert-butylamino)benzonitrile with structurally related brominated benzonitriles, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of Brominated Benzonitrile Derivatives

*EWG: Electron-Withdrawing Group

Key Findings

Substituent Effects on Reactivity Electron-Donating Groups (e.g., tert-butylamino): Reduce electrophilicity at the benzene ring, making the bromine less reactive in nucleophilic aromatic substitution (SNAr) compared to electron-withdrawing substituents (e.g., trifluoromethyl in ). However, steric bulk may protect reactive sites, enabling selective modifications. Electron-Withdrawing Groups (e.g., trifluoromethyl, nitrile): Increase electrophilicity, enhancing bromine’s reactivity in SNAr or cross-coupling reactions. For example, the boronate ester derivative () is optimized for Suzuki reactions due to the boronate group’s coupling efficiency.

Solubility and Biological Activity The tert-butylamino group improves lipid solubility, favoring blood-brain barrier penetration in drug candidates, whereas the 4-methylpiperazinyl group () introduces basicity, enhancing water solubility and receptor binding. Fluorine in 6-Amino-3-bromo-2-fluorobenzonitrile () alters electronic distribution, stabilizing intermediates in heterocycle synthesis.

Applications in Synthesis

Biological Activity

2-Bromo-6-(tert-butylamino)benzonitrile is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H14BrN

- Molecular Weight : 253.15 g/mol

- CAS Number : 1365272-90-7

- IUPAC Name : this compound

The compound features a bromine atom and a tert-butylamino group attached to a benzonitrile structure, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of halogen atoms and amino groups in aromatic compounds often contributes to their effectiveness against bacterial strains. For instance, studies have shown that benzonitrile derivatives can inhibit bacterial enzymes, disrupting cell membrane integrity and leading to cell death.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The compound may act as a reactive intermediate in various biochemical pathways, influencing cellular processes through:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, allowing for further functionalization and interaction with biological targets.

- Oxidation and Reduction Reactions : These reactions can modify the compound's structure, potentially enhancing its bioactivity.

Case Studies

- Antimicrobial Activity Study :

-

Anticancer Research :

- In a murine model, related compounds demonstrated significant cytotoxicity against melanoma cells. The study highlighted the role of ROS in mediating apoptosis, which could be relevant for future investigations into the anticancer potential of this compound.

Comparative Analysis

A comparison with structurally similar compounds reveals differences in biological activity based on substituent effects:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Potentially active | Under investigation | Nucleophilic substitution, ROS generation |

| 2-Bromo-6-(methylamino)benzonitrile | Moderate | Yes | Enzyme inhibition |

| 2-Bromo-6-(ethylamino)benzonitrile | Low | Yes | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.